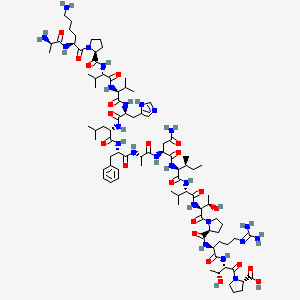
Chlorhydrate de triflupéridol
Vue d'ensemble
Description
Le chlorhydrate de trifluperidol est un antipsychotique typique de la classe chimique des butyrophénones. Il est connu pour sa forte puissance et est principalement utilisé dans le traitement des psychoses, notamment la schizophrénie et la manie. Le chlorhydrate de trifluperidol est plus puissant en poids que d'autres antipsychotiques comme l'halopéridol, mais il présente également une incidence plus élevée d'effets secondaires graves, tels que la dyskinésie tardive et d'autres effets extrapyramidaux .
Applications De Recherche Scientifique
Trifluperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: Trifluperidol hydrochloride is used to study the effects of dopamine receptor antagonists on cellular processes.
Medicine: It is primarily used in the treatment of schizophrenia, mania, and other psychotic disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: Trifluperidol hydrochloride is used in the pharmaceutical industry for the development of new antipsychotic medications
Mécanisme D'action
Trifluperidol hydrochloride exerts its effects by blocking dopaminergic receptors, particularly the D2 receptors, in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The compound also exhibits high-affinity binding to sigma receptors and NMDA receptors, contributing to its pharmacological profile .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trifluperidol Hydrochloride exhibits pharmacological effects and a mechanism of action very similar to that of phenothiazines and thioxanthenes in that it blocks dopaminergic receptors . It is a high-affinity sigma receptor blocker and it was strongly selective for NR1a/2B receptors . It is more selective with respect to D2 receptors .
Cellular Effects
Trifluperidol Hydrochloride influences cell function by blocking dopaminergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . It is used in the treatment of psychoses including mania and schizophrenia .
Molecular Mechanism
At the molecular level, Trifluperidol Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a high-affinity sigma receptor blocker and it was strongly selective for NR1a/2B receptors .
Dosage Effects in Animal Models
The effects of Trifluperidol Hydrochloride vary with different dosages in animal models
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de trifluperidol implique plusieurs étapes clés :
Réaction de Grignard : La réaction de Grignard entre la 1-benzyl-4-pipéridone et le 3-bromobenzotrifluorure produit la 1-benzyl-4-(3-(trifluorométhyl)phényl)pipéridin-4-ol.
Hydrogénation catalytique : Cette étape élimine le groupe protecteur benzyl, produisant la 4-(3-(trifluorométhyl)phényl)-4-pipéridinol.
Méthodes de production industrielle
La production industrielle du chlorhydrate de trifluperidol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de réacteurs à flux continu peut améliorer l'efficacité et la capacité de mise à l'échelle du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de trifluperidol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule de trifluperidol.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation de la molécule, affectant ses propriétés pharmacologiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des agents halogénants comme le chlore et le brome sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le chlorhydrate de trifluperidol a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés des butyrophénones.
Biologie : Le chlorhydrate de trifluperidol est utilisé pour étudier les effets des antagonistes des récepteurs de la dopamine sur les processus cellulaires.
Médecine : Il est principalement utilisé dans le traitement de la schizophrénie, de la manie et d'autres troubles psychotiques. La recherche est en cours pour explorer son potentiel dans le traitement d'autres affections neurologiques.
Industrie : Le chlorhydrate de trifluperidol est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments antipsychotiques
Mécanisme d'action
Le chlorhydrate de trifluperidol exerce ses effets en bloquant les récepteurs dopaminergiques, en particulier les récepteurs D2, dans le cerveau. Cette action réduit l'activité de la dopamine, un neurotransmetteur associé aux symptômes psychotiques. Le composé présente également une forte affinité de liaison avec les récepteurs sigma et les récepteurs NMDA, contribuant à son profil pharmacologique .
Comparaison Avec Des Composés Similaires
Composés similaires
Halopéridol : Un autre dérivé de la butyrophénone présentant des propriétés antipsychotiques similaires, mais une puissance inférieure.
Trifluopérazine : Un dérivé de la phénothiazine utilisé pour traiter des affections similaires, mais ayant une structure chimique différente.
Fluphénazine : Un autre antipsychotique d'une classe chimique différente, mais ayant des effets thérapeutiques similaires
Unicité
Le chlorhydrate de trifluperidol est unique en raison de sa forte puissance et de sa forte affinité de liaison aux récepteurs D2. Cela le rend efficace à des doses plus faibles que d'autres antipsychotiques. sa forte puissance entraîne également une incidence plus élevée d'effets secondaires graves, ce qui limite son utilisation aux cas où d'autres traitements sont inefficaces .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQXRZAHIZHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045810 | |
| Record name | Trifluperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-77-3 | |
| Record name | Trifluperidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluperidol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluperidol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUPERIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















